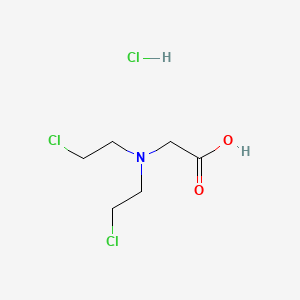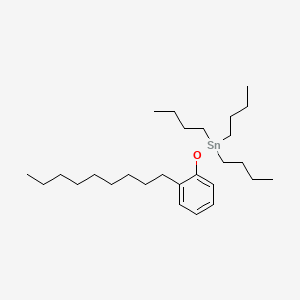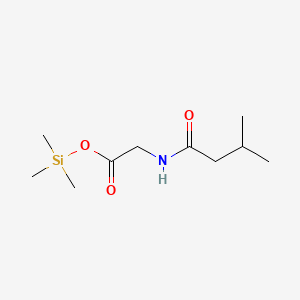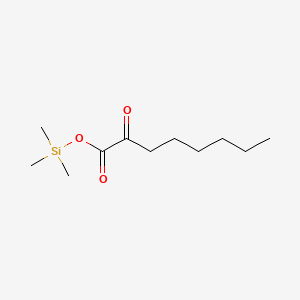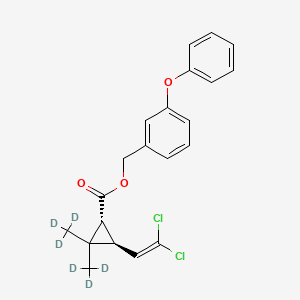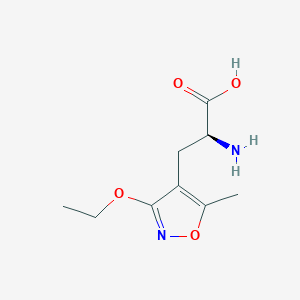
p-(2-(Butylamino)propionamido)benzoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[2-(butylamino)propanoylamino]benzoate is a chemical compound that belongs to the class of benzoic acid derivatives. It is an ethyl ester of 4-[2-(butylamino)propanoylamino]benzoic acid and is used in various chemical syntheses and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[2-(butylamino)propanoylamino]benzoate typically involves the reaction of butyraldehyde with benzocaine. The reaction conditions often include the use of solvents such as methanol or dimethyl sulfoxide (DMSO) and catalysts to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of ethyl 4-[2-(butylamino)propanoylamino]benzoate may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[2-(butylamino)propanoylamino]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Ethyl 4-[2-(butylamino)propanoylamino]benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ethyl 4-[2-(butylamino)propanoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(butylamino)benzoate
- Ethyl 4-(dimethylamino)benzoate
- Ethyl 4-aminobenzoate
Uniqueness
Ethyl 4-[2-(butylamino)propanoylamino]benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
CAS No. |
93142-90-6 |
|---|---|
Molecular Formula |
C16H24N2O3 |
Molecular Weight |
292.37 g/mol |
IUPAC Name |
ethyl 4-[2-(butylamino)propanoylamino]benzoate |
InChI |
InChI=1S/C16H24N2O3/c1-4-6-11-17-12(3)15(19)18-14-9-7-13(8-10-14)16(20)21-5-2/h7-10,12,17H,4-6,11H2,1-3H3,(H,18,19) |
InChI Key |
FRPALAJMOMSFOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(C)C(=O)NC1=CC=C(C=C1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Ethyl-2-[(E)-2-(3-((E)-2-[3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene]ethylidene)-2-methyl-1-cyclohexen-1-YL)ethenyl]-5-methoxy-1,3-benzothiazol-3-ium iodide](/img/structure/B13793188.png)
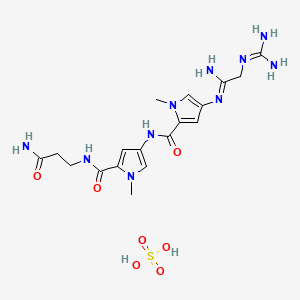
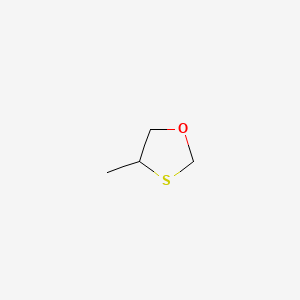
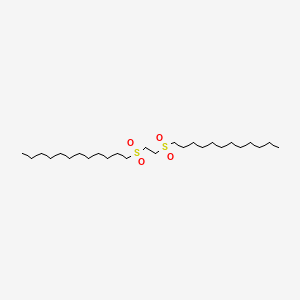
![6,10-Dithia-2-aza-spiro[4.5]decane hydrochloride](/img/structure/B13793206.png)


